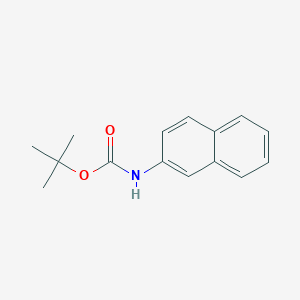

N-Boc-2-naphthylamine

説明

特性

IUPAC Name |

tert-butyl N-naphthalen-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2,3)18-14(17)16-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFIXUGFEFRFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589432 | |

| Record name | tert-Butyl naphthalen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454713-45-2 | |

| Record name | tert-Butyl naphthalen-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-Boc-2-naphthylamine: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of N-Boc-2-naphthylamine in Modern Synthesis

N-Boc-2-naphthylamine, formally known as tert-butyl naphthalen-2-ylcarbamate, is a pivotal intermediate in contemporary organic and medicinal chemistry. As a protected form of the carcinogenic compound 2-naphthylamine, its strategic importance lies in the stable tert-butoxycarbonyl (Boc) protecting group. This group effectively masks the reactivity of the amine functionality, allowing for selective chemical transformations on the naphthalene ring system and other parts of a molecule without undesired side reactions. The Boc group's stability under a wide range of non-acidic conditions, coupled with its facile removal under mild acidic treatment, makes N-Boc-2-naphthylamine a versatile and highly valued building block for the synthesis of complex molecules, including pharmaceuticals and advanced materials.

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Boc-2-naphthylamine, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in synthetic chemistry, with a focus on providing researchers, scientists, and drug development professionals with the practical insights necessary for its effective utilization.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of N-Boc-2-naphthylamine is fundamental for its effective use in the laboratory. These properties are crucial for reaction setup, monitoring, purification, and final product characterization.

Physical Properties

The key physical properties of N-Boc-2-naphthylamine are summarized in the table below. It is important to note that while the parent compound, 2-naphthylamine, is a solid with a distinct melting point, the Boc-protected derivative exhibits different physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₇NO₂ | [1] |

| Molecular Weight | 243.3 g/mol | [1] |

| Appearance | Yellow powder | |

| Melting Point | 111-113 °C (for 2-naphthylamine) | [2][3] |

| Boiling Point | 335.5 ± 11.0 °C (Predicted) | [4] |

| Density | 1.144 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in hot water, ethanol, ether, and other organic solvents (for 2-naphthylamine) | [2][5] |

Note: Experimentally determined physical properties for N-Boc-2-naphthylamine are not consistently reported in publicly available literature. The provided boiling point and density are predicted values. The solubility is inferred from the properties of the parent amine and the nature of the Boc group, suggesting good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the identity and purity of synthesized N-Boc-2-naphthylamine. Below are the expected characteristic spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of N-Boc-2-naphthylamine will exhibit characteristic signals for the protons of the naphthalene ring system and the tert-butyl group of the Boc protecting group. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), showing complex splitting patterns due to coupling. The nine equivalent protons of the tert-butyl group will give a sharp singlet in the upfield region (around δ 1.5 ppm). The N-H proton of the carbamate will appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the Boc group (around δ 153 ppm), the quaternary carbon of the tert-butyl group (around δ 80 ppm), and the methyl carbons of the tert-butyl group (around δ 28 ppm).

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching vibration of the carbamate group, typically in the range of 1700-1725 cm⁻¹. An N-H stretching vibration will be observed around 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C stretching vibrations of the naphthalene ring will be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): The mass spectrum of N-Boc-2-naphthylamine will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (243.3 g/mol ). Common fragmentation patterns include the loss of the tert-butyl group or the entire Boc group.

Synthesis and Purification: A Practical Approach

The synthesis of N-Boc-2-naphthylamine is typically achieved through the reaction of 2-naphthylamine with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure for the N-protection of amines and is generally high-yielding and straightforward to perform.

Experimental Protocol: Synthesis of N-Boc-2-naphthylamine

This protocol outlines a reliable method for the synthesis of N-Boc-2-naphthylamine in a laboratory setting.

Materials:

-

2-Naphthylamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as the solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and separatory funnel.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 equivalent) in the chosen solvent (e.g., DCM) to a concentration of approximately 0.2-0.5 M.

-

Addition of Base: Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature. The base is crucial for neutralizing the acidic byproduct of the reaction.

-

Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) either as a solid or dissolved in a small amount of the reaction solvent. The addition can be done portion-wise or as a single portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material (2-naphthylamine). The reaction is typically complete within a few hours.

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Combine the organic layers and wash them sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude N-Boc-2-naphthylamine can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexanes, to yield the pure product.

-

Causality in Experimental Choices:

-

Choice of Base: A non-nucleophilic base like triethylamine is used to prevent competition with the amine nucleophile for the Boc₂O electrophile.

-

Solvent Selection: Aprotic solvents like DCM or THF are preferred as they effectively dissolve the reactants and do not interfere with the reaction.

-

Stoichiometry: A slight excess of Boc₂O and the base is often used to ensure complete conversion of the starting amine.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are essential to remove any unreacted reagents, byproducts, and the triethylammonium salt, leading to a cleaner crude product.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of N-Boc-2-naphthylamine.

Chemical Properties and Reactivity

The chemical reactivity of N-Boc-2-naphthylamine is dominated by two key features: the stability of the Boc-protected amine and the reactivity of the naphthalene ring system.

Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions to regenerate the free amine. This deprotection is a cornerstone of its utility in multi-step synthesis.

Common Deprotection Methods:

-

Trifluoroacetic Acid (TFA): A common method involves treating the N-Boc-protected compound with a solution of TFA in a solvent like DCM. The reaction is typically fast and proceeds at room temperature.

-

Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or methanol, is also highly effective for Boc deprotection.

The mechanism of acid-catalyzed deprotection involves the protonation of the carbonyl oxygen of the carbamate, followed by the collapse of the intermediate to release the free amine, carbon dioxide, and isobutylene.

Reactivity of the Naphthalene Ring

With the amine group protected, the naphthalene ring of N-Boc-2-naphthylamine can undergo various chemical transformations. The -NHBoc group is an ortho-, para-directing and activating group in electrophilic aromatic substitution reactions, although its activating effect is less pronounced than that of a free amino group.

Electrophilic Aromatic Substitution:

-

Halogenation: Bromination or chlorination of N-Boc-2-naphthylamine is expected to occur at the positions ortho and para to the -NHBoc group.

-

Nitration and Sulfonation: These reactions can also be performed on the naphthalene ring, with the position of substitution being directed by the -NHBoc group.

Cross-Coupling Reactions: N-Boc-2-naphthylamine can serve as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds. This allows for the synthesis of more complex diarylamines.

Reaction Scheme: Deprotection and Further Functionalization

Caption: General reactivity scheme for N-Boc-2-naphthylamine.

Applications in Research and Drug Development

N-Boc-2-naphthylamine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceutical Synthesis: Its primary application is in the synthesis of complex pharmaceutical compounds where the 2-naphthylamine moiety is a key structural component. The Boc protecting group allows for the controlled and sequential introduction of various functional groups, which is essential in the multi-step synthesis of drug candidates.

-

Building Block for Ligands: The 2-naphthylamine scaffold is present in various ligands used in coordination chemistry and catalysis. N-Boc-2-naphthylamine serves as a convenient starting material for the synthesis of these ligands.

-

Organic Electronics: Naphthalene derivatives are of interest in the field of organic electronics. The ability to functionalize the naphthalene ring of N-Boc-2-naphthylamine opens up possibilities for the synthesis of novel organic semiconductors and other functional materials. One notable application is in the synthesis of biphenyl-carbamate, which is an analog of the antitumor agent Rhazinilam.[3]

Safety and Handling

While the Boc protecting group mitigates the high toxicity of 2-naphthylamine, N-Boc-2-naphthylamine should still be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

N-Boc-2-naphthylamine is a strategically important and versatile building block in modern organic synthesis. Its key advantage lies in the robust yet readily cleavable Boc protecting group, which allows for the controlled manipulation of the 2-naphthylamine scaffold. This in-depth technical guide has provided a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and a summary of its applications. By understanding the principles and techniques outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the synthetic potential of N-Boc-2-naphthylamine in their research and development endeavors.

References

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

2-Naphthylamine. Grokipedia. [Link]

- Pochampally, J., et al. (2014). Synthesis and molecular modeling studies of novel tert-butyl 2, 4- disubstituted carboxamido phenylcarbamate derivatives and evaluation of their antimicrobial activity. Der Pharma Chemica, 6(1), 61-76.

-

2-Naphthylamine. PubChem. [Link]

-

2-naphthylamine CAS 91-59-8 Manufacturers, Suppliers, Factory. Home Sunshine Pharma. [Link]

- Hsu, C.-H., et al. (2013). tert-Butyl N-(thiophen-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1413.

-

2-Naphthylamine. Wikipedia. [Link]

-

2-NAPHTHYLAMINE. Ataman Kimya. [Link]

-

2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications. [Link]

- Ben-Ammar, M., et al. (2022). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- Bauermeister, A., et al. (2023). Enhancing tandem mass spectrometry-based metabolite annotation with online chemical labeling.

- Ling, S., et al. (2022). Developments in high-resolution mass spectrometric analyses of new psychoactive substances. Drug Testing and Analysis, 14(5), 776-793.

- Boros, B., et al. (2024). Turnover Rates and Numbers of Exchangeable Hydrogens in Deuterated Water Labeled Samples. Metabolites, 14(1), 32.

-

2-Naphthalenamine. NIST WebBook. [Link]

-

2-Naphthalenamine IR Spectrum. NIST WebBook. [Link]

Sources

- 1. N-Boc-2-naphthylamine | CAS: 454713-45-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Boc-2-naphthylamine | 454713-45-2 [chemicalbook.com]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Senior Application Scientist's Guide to tert-Butyl (naphthalen-2-yl)carbamate (N-Boc-2-naphthylamine)

Executive Summary

tert-Butyl (naphthalen-2-yl)carbamate, commonly known as N-Boc-2-naphthylamine, is a pivotal chemical intermediate in modern organic synthesis and medicinal chemistry. While its name suggests a simple derivative, its strategic importance lies in the temporary masking of the highly reactive amine functionality on the naphthalene scaffold. The tert-butoxycarbonyl (Boc) protecting group allows chemists to perform extensive modifications on other parts of the molecule without interference from the nucleophilic and basic amine. This guide provides a comprehensive technical overview of N-Boc-2-naphthylamine, covering its fundamental properties, a detailed and validated synthesis protocol, its critical applications in drug discovery, and essential safety considerations. It is designed for researchers, chemists, and drug development professionals who require both theoretical understanding and practical, field-proven insights.

Physicochemical Properties and Identification

A precise understanding of a compound's properties is the foundation of its effective use in any experimental setting. N-Boc-2-naphthylamine is a stable, solid compound under standard laboratory conditions, making it convenient to handle and store.

| Property | Value | Source(s) |

| CAS Number | 454713-45-2 | [1][2][3] |

| Molecular Formula | C₁₅H₁₇NO₂ | [1][3][4][5] |

| Molecular Weight | 243.30 g/mol | [1][2][4][5] |

| IUPAC Name | tert-butyl naphthalen-2-ylcarbamate | N/A |

| Appearance | White to off-white solid/powder | [6] |

| InChI Key | AZFIXUGFEFRFQJ-UHFFFAOYSA-N | [1] |

The Strategic Imperative of Amine Protection

In multi-step organic synthesis, the success of a reaction sequence often hinges on the strategic protection and deprotection of reactive functional groups. Amines are prime examples; their nucleophilicity and basicity can lead to a host of undesired side reactions. The Boc group is one of the most widely used protecting groups for amines due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[6][7][8]

The installation of the Boc group on 2-naphthylamine serves a critical purpose: it temporarily converts the reactive -NH₂ group into a stable, non-nucleophilic carbamate. This transformation is essential for reactions such as metal-catalyzed cross-couplings or electrophilic substitutions on the naphthalene ring system, ensuring that reagents target the desired position without reacting with the amine.

Caption: General workflow for Boc protection and deprotection of an amine.

Synthesis Protocol: N-Boc Protection of 2-Naphthylamine

This section provides a robust, field-validated protocol for the synthesis of N-Boc-2-naphthylamine. The methodology is designed to be self-validating through the inclusion of purification and characterization steps.

Principle and Rationale

The synthesis proceeds via the nucleophilic attack of the amino group of 2-naphthylamine on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). A mild base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically included to neutralize the acidic byproducts formed during the reaction, thereby driving the equilibrium towards the product. The choice of an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) prevents interference with the reactants.

Critical Safety Precautions

Authoritative Grounding: The starting material, 2-naphthylamine, is a known and regulated human carcinogen, primarily linked to bladder cancer.[9][10][11] Its use has been banned or heavily restricted in many jurisdictions for industrial applications but may be required for laboratory research.[11][12]

Mandatory Handling Procedures:

-

All operations involving 2-naphthylamine must be conducted in a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.

-

Avoid inhalation of dust or fumes.[10]

-

All contaminated materials must be disposed of as hazardous waste according to institutional and local regulations.[13][14]

Materials and Reagents

-

2-Naphthylamine (CAS: 91-59-8)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (CAS: 24424-99-5)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Standard laboratory glassware, magnetic stirrer, and TLC plates

Step-by-Step Experimental Protocol

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

-

Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acid formed during the reaction.

-

Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in a small amount of DCM to the stirring mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (2-naphthylamine) is fully consumed (typically 2-4 hours).

-

Aqueous Workup (Quenching): Once the reaction is complete, dilute the mixture with additional DCM. Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). This removes the base and any water-soluble byproducts.

-

Drying: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

Purification and Characterization

-

Purification: The resulting crude solid can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if impurities persist.

-

Characterization (Validation): The identity and purity of the final product, N-Boc-2-naphthylamine, should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to validate the successful synthesis.

Caption: Step-by-step workflow for the synthesis of N-Boc-2-naphthylamine.

Core Applications in Research and Drug Development

The primary value of N-Boc-2-naphthylamine is as a versatile building block for constructing more complex molecules, particularly in the synthesis of novel therapeutic agents.[15][]

Intermediate in Bioactive Molecule Synthesis

N-Boc-2-naphthylamine is a documented precursor for the synthesis of biphenyl-carbamates, which are analogs of the potent antitumor agent Rhazinilam.[2] The protected naphthalene moiety can be elaborated through various chemical transformations, with the Boc group removed in a final step to reveal the free amine, which is often crucial for biological activity or for further derivatization. Naphthalene-based scaffolds are of significant interest in medicinal chemistry for developing a range of agents, including anticancer, antibacterial, and antiviral drugs.[17]

Substrate for Cross-Coupling Reactions

To create more complex molecular architectures, the naphthalene core must be functionalized. This often requires converting a C-H bond to a C-Halogen (e.g., Br, I) or C-B(OR)₂ bond. With the amine safely protected, N-Boc-2-naphthylamine can be brominated or iodinated at specific positions. The resulting halo-intermediate is then a prime substrate for palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This enables the precise and efficient formation of new carbon-carbon or carbon-nitrogen bonds, which is a cornerstone of modern drug synthesis.

Caption: Use of N-Boc-2-naphthylamine in a synthetic route via Suzuki coupling.

Conclusion

N-Boc-2-naphthylamine is more than a simple catalog chemical; it is an enabling tool for chemical innovation. Its value is derived from the robust and reversible protection afforded by the Boc group, which unlocks a wide array of synthetic possibilities on the naphthalene scaffold. For researchers in drug discovery and organic synthesis, mastering the use of this intermediate provides a reliable pathway to complex molecular targets. However, its synthesis and handling demand the utmost respect for safety protocols due to the carcinogenic nature of its precursor, 2-naphthylamine. By combining a deep understanding of its chemical principles with rigorous safety practices, scientists can effectively leverage N-Boc-2-naphthylamine to advance their research objectives.

References

-

Finetech Industry Limited. N-Boc-2-naphthylamine | CAS: 454713-45-2.

-

ChemicalBook. N-Boc-2-naphthylamine | 454713-45-2.

-

Santa Cruz Biotechnology. N-Boc-2-naphthylamine | CAS 454713-45-2 (Spanish).

-

Santa Cruz Biotechnology. N-Boc-2-naphthylamine | CAS 454713-45-2 (Italian).

-

H-C Biotech. N-Boc-2-naphthylamine.

-

Fisher Scientific. Safety Data Sheet.

-

ResearchGate. Synthesis of N-BOC amines by various routes.

-

Merck Millipore. Safety Data Sheet.

-

PubChem. Tert-butyl n-[2-amino-2-(naphthalen-2-yl)ethyl]carbamate.

-

CDN Isotopes. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet for 1-Naphthylamine.

-

BenchChem. tert-Butyl benzyl(naphthalen-1-yl)carbamate | 72594-66-2.

-

Chemsrc. tert-Butyl ((6-bromonaphthalen-2-yl)methyl)carbamate.

-

Chem-Impex. tert-Butyl carbamate.

-

Sigma-Aldrich. tert-Butyl carbamate 98%.

-

Wikipedia. 2-Naphthylamine.

-

Google Patents. CN101704758A - Method for preparing 2-naphthylamine.

-

PrepChem.com. Synthesis of 2-naphthylamine.

-

ILO and WHO. ICSC 0610 - 2-NAPHTHYLAMINE.

-

NIST. 2-Naphthalenamine.

-

NCBI Bookshelf. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations.

-

PubChem. 2-Naphthylamine.

-

IARC Publications. 2-NAPHTHYLAMINE 1. Exposure Data.

-

MDPI. An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.

-

BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry.

-

BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

Sources

- 1. N-Boc-2-naphthylamine | CAS: 454713-45-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. N-Boc-2-naphthylamine | 454713-45-2 [chemicalbook.com]

- 3. N-Boc-2-naphthylamine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 10. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 11. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 13. fishersci.com [fishersci.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 17. mdpi.com [mdpi.com]

Navigating the Solubility Landscape of N-Boc-2-naphthylamine: A Technical Guide for Researchers

Foreword: Understanding the Critical Role of Solubility in Drug Discovery and Development

In the intricate world of synthetic chemistry and drug development, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands as a critical gatekeeper, influencing everything from reaction kinetics and purification efficiency to bioavailability and formulation. This technical guide is dedicated to providing an in-depth exploration of the solubility of N-Boc-2-naphthylamine, a key building block and intermediate in organic synthesis. For researchers, scientists, and drug development professionals, a comprehensive grasp of this compound's behavior in various organic solvents is not merely academic; it is a practical necessity for optimizing synthetic routes, ensuring purity, and ultimately, accelerating the journey from laboratory discovery to clinical application. This document moves beyond a simple listing of solvents, offering a nuanced discussion of the underlying principles governing solubility and providing actionable protocols for its empirical determination.

The Molecular Architecture of N-Boc-2-naphthylamine: A Prelude to its Solubility Profile

To comprehend the solubility of N-Boc-2-naphthylamine, we must first dissect its molecular structure. The molecule is an amalgam of two distinct moieties: the large, aromatic, and hydrophobic 2-naphthyl group, and the bulky, nonpolar tert-butoxycarbonyl (Boc) protecting group.

-

The Naphthyl Core: The parent molecule, 2-naphthylamine, is a solid that is sparingly soluble in cold water but demonstrates solubility in hot water, ethanol, ether, and benzene.[1][2] This indicates that the large, nonpolar surface area of the naphthalene ring system is the dominant factor in its solubility, favoring interactions with organic solvents over water.

-

The Influence of the N-Boc Group: The introduction of the Boc group significantly alters the physicochemical properties of the parent amine.[3] The Boc group, with its tert-butyl component, further enhances the lipophilicity and nonpolar character of the molecule.[3] While the carbamate linkage introduces some polar character, the overall effect of the Boc group is an increased affinity for nonpolar organic solvents.[3] Generally, Boc-protection increases the lipophilicity of a molecule, which can influence its solubility, melting point, and boiling point.[3]

Based on these structural considerations, a qualitative solubility profile can be predicted. N-Boc-2-naphthylamine is expected to exhibit good solubility in a range of common organic solvents, particularly those that are nonpolar or moderately polar. Conversely, its solubility in highly polar protic solvents like water is expected to be negligible.

Qualitative Solubility Assessment: A Practical Overview

While precise quantitative solubility data for N-Boc-2-naphthylamine is not extensively documented in publicly available literature, a qualitative understanding can be derived from its use in organic synthesis and the general properties of Boc-protected amines. The following table provides a predicted qualitative solubility profile in a selection of common organic solvents at ambient temperature.

| Solvent Class | Representative Solvents | Predicted Solubility of N-Boc-2-naphthylamine | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The nonpolar nature of these solvents aligns well with the hydrophobic character of the naphthyl and tert-butyl groups. "Like dissolves like" is the governing principle here. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents possess a dipole moment capable of interacting with the polar carbamate linkage of the Boc group, while their organic nature readily solvates the nonpolar regions of the molecule. DCM and THF are commonly used as solvents for Boc protection reactions.[4] |

| Polar Protic | Methanol, Ethanol | Moderately Soluble to Soluble | While the alkyl chains of these alcohols can interact with the nonpolar parts of N-Boc-2-naphthylamine, their hydrogen-bonding capacity is less effective for solvation compared to their interaction with more polar solutes. However, Boc-protected amines are often soluble in methanol. |

| Highly Polar Protic | Water | Insoluble | The large, nonpolar surface area of the molecule and the absence of significant hydrogen bond donating or accepting sites that can effectively compete with the strong hydrogen bonding network of water lead to very poor aqueous solubility. |

Experimental Determination of Solubility: Protocols for the Modern Laboratory

To move beyond qualitative predictions, empirical determination of solubility is essential. The following are detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Objective: To visually determine if a compound is soluble, sparingly soluble, or insoluble in a given solvent at a specific concentration.

Materials:

-

N-Boc-2-naphthylamine

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula

-

Analytical balance

Procedure:

-

Weigh approximately 10 mg of N-Boc-2-naphthylamine and place it into a clean, dry test tube.

-

Add 1 mL of the chosen solvent to the test tube.[3]

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.[3]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid has completely disappeared, and the solution is clear.

-

Sparingly Soluble: Some solid remains undissolved, or the solution appears cloudy or hazy.

-

Insoluble: The vast majority of the solid remains undissolved.

-

-

Record the observation.

-

Repeat the procedure for each solvent to be tested.

Protocol for Semi-Quantitative Solubility Determination (Equilibrium Solubility Method)

This method provides a more precise, albeit still estimated, measure of solubility.

Objective: To determine the approximate solubility of a compound in a given solvent in terms of mg/mL.

Materials:

-

N-Boc-2-naphthylamine

-

Solvent of interest

-

Small, sealable vials with magnetic stir bars

-

Magnetic stir plate

-

Analytical balance

-

Micropipettes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Glass vials for filtrate

Procedure:

-

Add an excess amount of N-Boc-2-naphthylamine (e.g., 50 mg) to a vial containing a known volume of the solvent (e.g., 2 mL). The exact amount of excess solid is not critical, but it must be sufficient to ensure a saturated solution is formed.

-

Seal the vial and place it on a magnetic stir plate at a constant, recorded temperature (e.g., 25 °C).

-

Stir the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A constant appearance of the suspension over several hours can indicate that equilibrium has been reached.

-

Allow the undissolved solid to settle by turning off the stirrer and letting the vial stand for at least 1 hour.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 mL) using a micropipette, ensuring no solid particles are disturbed.

-

Filter the withdrawn supernatant through a syringe filter into a pre-weighed, clean, and dry glass vial. This step is crucial to remove any remaining microscopic solid particles.

-

Evaporate the solvent from the filtered solution to dryness under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Weight of vial with solute - Weight of empty vial) / Volume of supernatant collected

Visualizing the Experimental Workflow

A clear and logical workflow is essential for reproducible experimental results. The following diagram, generated using Graphviz, outlines the key steps in the semi-quantitative solubility determination protocol.

Caption: Workflow for Semi-Quantitative Solubility Determination.

Conclusion: From Theoretical Understanding to Practical Application

The solubility of N-Boc-2-naphthylamine in common organic solvents is a critical parameter for its effective use in research and development. While quantitative data may not be readily available, a strong predictive understanding can be achieved by considering its molecular structure. The hydrophobic nature of the naphthyl and tert-butyl moieties dictates a high affinity for nonpolar and polar aprotic solvents, while its solubility in polar protic solvents is more moderate. For applications requiring precise solubility data, the experimental protocols provided in this guide offer robust and reliable methods for its determination. By integrating theoretical knowledge with empirical testing, researchers can confidently navigate the solubility landscape of N-Boc-2-naphthylamine, ensuring the efficiency and success of their synthetic endeavors.

References

- An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines - Benchchem.

- 2-NAPHTHYLAMINE - Ataman Kimya.

- 2-Naphthylamine - Grokipedia.

-

How to determine the solubility of a substance in an organic solvent ? | ResearchGate. Available at: [Link]

-

Solubility of Organic Compounds - Chemistry Steps. Available at: [Link]

-

BOC Protection and Deprotection - Hebei Boze Chemical Co., Ltd. Available at: [Link]

Sources

Introduction: The Strategic Importance of Amine Protection

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. jk-sci.com [jk-sci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 10. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]

- 11. beilstein-journals.org [beilstein-journals.org]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemtips.wordpress.com [chemtips.wordpress.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

N-Boc-2-Naphthylamine: A Technical Guide to its History, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of N-Boc-2-naphthylamine (tert-butyl naphthalen-2-ylcarbamate), a key intermediate in organic synthesis and drug development. We will explore the historical context of its constituent parts: the revolutionary tert-butoxycarbonyl (Boc) protecting group and the historically significant, albeit hazardous, 2-naphthylamine. This document details a representative, field-proven synthetic protocol for its preparation, summarizes key physicochemical data, and discusses its modern applications as a building block for complex, biologically active molecules. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep technical understanding of this versatile compound.

Part 1: The Guardian of the Amine - Genesis of the Boc Protecting Group

The story of N-Boc-2-naphthylamine begins not with the naphthalene core, but with the development of its protective shield. Prior to the 1950s, the synthesis of complex molecules, particularly peptides, was severely hampered by the lack of a reliable method to temporarily mask the high reactivity of amine groups.[1] Existing protecting groups required harsh removal conditions that often cleaved peptide bonds or caused racemization, compromising the integrity of the target molecule.

The breakthrough came in 1957 when the tert-butoxycarbonyl (Boc) group was introduced as a robust yet gently removable protecting group for amines.[2] The genius of the Boc group lies in its unique chemical stability and lability. It forms a stable carbamate with the amine nitrogen, rendering it inert to a wide array of chemical reagents, including bases, nucleophiles, and hydrogenation conditions.[2] However, its true power is its facile cleavage under mild acidic conditions, such as with trifluoroacetic acid (TFA).[3][4] This acid-lability is due to the stability of the tert-butyl cation that is formed as a byproduct.

This concept of "orthogonal protection"—the ability to remove one protecting group without affecting others—was a paradigm shift. It became the cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that revolutionized biochemistry and drug discovery.[2][5] The Boc group allowed for the stepwise, controlled assembly of amino acids into long polypeptide chains, paving the way for the routine synthesis of hormones, enzymes, and other vital biomolecules.[5][6]

Part 2: The Core Moiety - A Profile of 2-Naphthylamine

The aromatic core of the title compound is 2-naphthylamine (C₁₀H₉N), an aromatic amine derived from naphthalene. Historically, it was a compound of significant industrial importance. It was prepared by heating 2-naphthol with ammonium zinc chloride at high temperatures in a process known as the Bucherer reaction.[7][8] For decades, 2-naphthylamine served as a crucial precursor in the synthesis of azo dyes and as an antioxidant in the rubber industry.[9][10]

However, the industrial prominence of 2-naphthylamine came to an abrupt end. Over the mid-20th century, overwhelming epidemiological evidence linked occupational exposure to 2-naphthylamine with a dramatically increased incidence of bladder cancer. It is now classified as a known human carcinogen.[9] Consequently, its large-scale production and use have been banned in many countries for decades, and it is now used only in small quantities for controlled laboratory research.[9][10] This history underscores the critical need for proper handling procedures and containment when working with this and related compounds.

| Property | Value | Source |

| Chemical Formula | C₁₀H₉N | [7] |

| Molar Mass | 143.19 g/mol | [7] |

| Appearance | White to reddish solid, darkens in air | [7] |

| Melting Point | 111 to 113 °C | [7] |

| CAS Number | 91-59-8 |

Part 3: The Synthesis of N-Boc-2-Naphthylamine

The convergence of the Boc protecting group and the 2-naphthylamine core yields N-Boc-2-naphthylamine (tert-butyl naphthalen-2-ylcarbamate), a stable, crystalline solid that is far safer to handle and easier to purify than its parent amine. The protection masks the amine's reactivity and carcinogenicity, allowing the naphthalene scaffold to be carried through multi-step syntheses.

The standard method for this transformation is the reaction of the amine with di-tert-butyl dicarbonate (Boc₂O), often called Boc anhydride. This reagent is a stable, easy-to-handle solid and the reaction proceeds cleanly, driven by the formation of gaseous carbon dioxide and volatile tert-butanol as byproducts.[4]

Representative Experimental Protocol: N-Boc Protection

The following protocol is a validated, general procedure for the N-Boc protection of aromatic amines and is directly applicable to the synthesis of N-Boc-2-naphthylamine.[7]

Materials:

-

2-Naphthylamine (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-naphthylamine in the chosen anhydrous solvent (e.g., THF).

-

Base Addition: Add the base (e.g., triethylamine) to the solution and stir for 5-10 minutes at room temperature.

-

Boc₂O Addition: Dissolve di-tert-butyl dicarbonate in a small amount of the same solvent and add it dropwise to the stirred amine solution. Causality Note: The base is crucial as it neutralizes the acidic carbamic acid intermediate, driving the reaction to completion.

-

Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the 2-naphthylamine spot and the appearance of a new, less polar product spot.

-

Workup - Quenching: Once the reaction is complete, add saturated aqueous sodium bicarbonate solution to quench any unreacted Boc₂O and neutralize the reaction mixture.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with water and then brine. Causality Note: The aqueous washes remove the base, salts, and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is often of high purity. If necessary, it can be further purified by recrystallization from a solvent system like ethyl acetate/hexanes to yield N-Boc-2-naphthylamine as a white crystalline solid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of N-Boc-2-naphthylamine.

Part 4: Modern Applications in Drug Development and Research

With the amine functionality safely protected, the N-Boc-2-naphthylamine scaffold becomes a valuable building block for constructing more complex molecular architectures. Its utility is particularly notable in the synthesis of pharmacologically active compounds.

-

Antitumor Agent Analogs: N-Boc-2-naphthylamine is a documented precursor for the synthesis of biphenyl-carbamates. These compounds are structurally related to Rhazinilam, a natural product known for its antitumor properties. The Boc-protected nitrogen allows for selective chemical modifications at other positions of the naphthalene ring system, which is a key strategy in medicinal chemistry for developing more potent and selective drug candidates.

-

Duocarmycin Prodrugs: The molecule serves as an important intermediate in the synthesis of duocarmycin prodrugs. Duocarmycins are a class of exceptionally potent DNA alkylating agents with potential applications in oncology. The Boc group is essential during the synthesis of the complex duocarmycin core, preventing unwanted side reactions involving the amine.

-

Atroposelective Synthesis: In the field of advanced organic chemistry, N-aryl-2-naphthylamine derivatives are used as substrates in catalytic atroposelective C-H amination reactions. These cutting-edge methods create chiral molecules with restricted bond rotation (atropisomers), which are highly valuable as chiral ligands and catalysts in asymmetric synthesis.

Application Workflow Diagram

Caption: Logical workflow illustrating the use of N-Boc-2-naphthylamine.

Conclusion

N-Boc-2-naphthylamine stands as a testament to the power of strategic chemical protection. It represents the successful convergence of two distinct chemical histories: the revolutionary development of the Boc group, which transformed synthetic chemistry, and the repurposing of the 2-naphthylamine core, a molecule whose industrial past is marred by toxicity. By masking the hazardous amine, chemists have unlocked the potential of the naphthalene scaffold, creating a stable, versatile, and indispensable intermediate for the synthesis of next-generation pharmaceuticals and complex organic molecules. A thorough understanding of its synthesis and chemical properties is essential for any scientist working at the forefront of drug discovery and development.

References

- BenchChem. (n.d.). History and development of Boc protecting groups in synthesis. BenchChem.

- Coy, D. H., & Reubi, J. C. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.

- Proprep. (n.d.). Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep.

- Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Grokipedia.

- BenchChem. (2025). tert-Butyl (1-cyanopropan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals. BenchChem.

- ChemicalBook. (2019). tert-butyl (4-(benzyloxy)-8-methylnaphthalen-2-yl)carbamate - Reaction / Application on Synthetic Works. ChemicalBook.

- BenchChem. (2025). The Guardian of the Chain: A Technical History of Boc Protection in Peptide Chemistry. BenchChem.

- ChemicalBook. (n.d.). N-Boc-2-naphthylamine | 454713-45-2. ChemicalBook.

- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia.

- J&K Scientific LLC. (2025). BOC Protection and Deprotection. J&K Scientific LLC.

- BenchChem. (2025). The Elusive Identity of 1-Aminonaphthalene-2-acetonitrile: A Review of Related Naphthalene Derivatives. BenchChem.

- Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Ataman Kimya.

- PhotochemCAD. (n.d.). 2-Aminonaphthalene. PhotochemCAD.

- Wikipedia. (n.d.). 2-Naphthylamine. Wikipedia.

- National Center for Biotechnology Information. (n.d.). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations.

- IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. IARC Publications.

- Slideshare. (n.d.). Naphthylamine preparation and uses. Slideshare.

- National Toxicology Program. (2021). 2-Naphthylamine. In 15th Report on Carcinogens.

- Taylor & Francis. (n.d.). 2-naphthylamine – Knowledge and References. Taylor & Francis.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]

- 3. CN101704758A - Method for preparing 2-naphthylamine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Naphthalenamine, N-phenyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Highly atroposelective synthesis of nonbiaryl naphthalene-1,2-diamine N-C atropisomers through direct enantioselective C-H amination - PMC [pmc.ncbi.nlm.nih.gov]

N-Boc-2-naphthylamine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of N-Boc-2-naphthylamine

Abstract

N-Boc-2-naphthylamine, or tert-butyl (naphthalen-2-yl)carbamate, is a critical intermediate in synthetic organic chemistry, valued for its role in pharmaceutical and materials science research. As a Boc-protected derivative of 2-naphthylamine, its stability profile is fundamentally governed by the lability of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive analysis of the chemical stability of N-Boc-2-naphthylamine, detailing the primary degradation pathways and the environmental factors that promote them. We present field-proven storage and handling protocols designed to preserve the compound's integrity, ensuring the reliability and reproducibility of experimental outcomes. Methodologies for assessing stability, including a robust HPLC-based protocol, are described to provide researchers with a self-validating system for quality control.

Introduction: The Dichotomy of a Reagent

N-Boc-2-naphthylamine serves as a pivotal building block, allowing for the controlled introduction of the 2-naphthylamino moiety in complex syntheses. The Boc group masks the nucleophilicity of the amine, preventing unwanted side reactions, and can be removed under specific, mild acidic conditions.[1] This strategic protection is essential. The parent compound, 2-naphthylamine, is a well-documented Group 1 carcinogen, and its inadvertent generation through the degradation of N-Boc-2-naphthylamine poses significant safety and experimental risks.[2][3] Therefore, understanding and controlling the stability of N-Boc-2-naphthylamine is not merely a matter of preserving material value but is a critical aspect of laboratory safety and data integrity. This guide delineates the causal factors behind its instability and provides actionable protocols for its management.

Chemical and Physical Properties

A baseline understanding of the compound's properties is essential for proper handling.

| Property | Value | Source |

| Chemical Name | tert-butyl (naphthalen-2-yl)carbamate | N/A |

| Synonyms | N-Boc-2-aminonaphthalene, Boc-2-naphthylamine | [4] |

| CAS Number | 454713-45-2 | [4] |

| Molecular Formula | C₁₅H₁₇NO₂ | N/A |

| Molecular Weight | 243.30 g/mol | N/A |

| Appearance | Off-white to light tan solid/powder | [5] |

| Melting Point | 105 - 109 °C (Typical for similar carbamates) | [5] |

Chemical Stability and Degradation Pathways

The stability of N-Boc-2-naphthylamine is robust under optimal conditions but susceptible to specific environmental triggers. The carbamate linkage is the primary site of vulnerability.

Primary Degradation Mechanism: Acid-Catalyzed Hydrolysis

The most significant factor governing the stability of N-Boc-2-naphthylamine is its susceptibility to acid. The Boc group is designed to be removed under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the tetrahedral intermediate to release the stable tert-butyl cation (which typically forms isobutylene), carbon dioxide, and the free 2-naphthylamine.

This degradation pathway is critical because it regenerates the hazardous parent amine, 2-naphthylamine, which is known to be a human carcinogen.[6] The presence of even trace acidic impurities in solvents or on glassware can initiate this process, compromising both the experiment and laboratory safety.

Caption: Primary degradation pathway of N-Boc-2-naphthylamine.

Other Factors Influencing Stability

While acid-catalyzed hydrolysis is the primary concern, other factors can contribute to degradation over time.

| Degradation Trigger | Consequence and Rationale |

| Elevated Temperature | Can lead to thermal decomposition. Hazardous decomposition products include nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[7] This is a common decomposition pathway for nitrogen-containing organic compounds. |

| Light Exposure | The parent compound, 2-naphthylamine, is known to be light-sensitive and darkens upon exposure to air, turning a reddish-purple color.[8][9] While the Boc group offers some stability, prolonged exposure of N-Boc-2-naphthylamine to UV or ambient light should be avoided to prevent photo-oxidation and degradation. |

| Strong Oxidizing Agents | Materials such as peroxides, nitrates, or perchlorates are incompatible.[7][10] Aromatic amines and their derivatives can undergo oxidation, leading to complex reaction mixtures and the destruction of the desired compound. |

| Moisture | While stable in the absence of acid, moisture can facilitate hydrolysis if acidic impurities are present. Some related compounds are noted to be moisture-sensitive.[10] Therefore, storage in a dry environment is crucial. |

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of N-Boc-2-naphthylamine, adherence to strict storage and handling protocols is mandatory. These protocols are designed to mitigate the risks identified in the previous section.

Long-Term Storage

For researchers and institutions, maintaining the compound's purity over months or years is essential.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C (Refrigerated). | Reduces the rate of potential thermal degradation and slows down any low-level hydrolytic or oxidative processes. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents long-term oxidation, especially given the air-sensitivity of the parent amine.[2][6] |

| Container | Use amber or opaque, tightly sealed glass vials. | Protects the compound from light exposure and prevents moisture ingress.[8] Glass is preferred over plastic to avoid potential leaching of acidic plasticizers. |

| Location | A dry, well-ventilated, designated chemical storage area. | Ensures a controlled environment and prevents accidental contact with incompatible materials.[7] |

| Incompatibilities | Store away from strong acids and oxidizing agents. | Prevents the primary chemical degradation pathways of hydrolysis and oxidation.[7][10] |

Daily Handling and Use

Proper handling during experimental use is critical to prevent contamination and degradation.

-

Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere: When dispensing the reagent, do so under a gentle stream of nitrogen or argon if possible, especially for sensitive reactions.

-

Dispensing: Use clean, dry spatulas and glassware. Avoid introducing any contaminants, particularly acidic residues, into the main stock bottle.

-

Closing: After dispensing, flush the container headspace with an inert gas before tightly sealing and returning it to cold storage.

Experimental Workflow: Stability Assessment by HPLC

Visual inspection for color change (from off-white to reddish-brown) is a preliminary indicator of degradation. However, for quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. This protocol allows for the separation and quantification of intact N-Boc-2-naphthylamine from its primary degradant, 2-naphthylamine.

Protocol: HPLC Analysis

-

Standard Preparation:

-

Prepare a stock solution of N-Boc-2-naphthylamine (e.g., 1 mg/mL) in HPLC-grade acetonitrile.

-

Prepare a separate stock solution of 2-naphthylamine (handle with extreme caution in a certified chemical fume hood with appropriate personal protective equipment) in acetonitrile.[2][3]

-

Create a mixed standard containing both compounds to determine their respective retention times.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the N-Boc-2-naphthylamine sample to be tested in acetonitrile to a known concentration (e.g., 0.1 mg/mL).

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

| Parameter | Recommended Setting |

| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detector | UV-Vis at 254 nm |

| Column Temperature | 30°C |

-

Data Analysis:

-

Inject the mixed standard to identify the retention times for 2-naphthylamine (more polar, will elute earlier) and N-Boc-2-naphthylamine (less polar, will elute later).

-

Analyze the sample chromatogram. The presence of a peak at the retention time of 2-naphthylamine indicates degradation.

-

Quantify the purity by calculating the peak area percentage: Purity % = (Area of N-Boc-2-naphthylamine Peak / Total Area of All Peaks) * 100.

-

Caption: Workflow for assessing N-Boc-2-naphthylamine stability via HPLC.

Conclusion

The chemical integrity of N-Boc-2-naphthylamine is paramount for its successful application in research and development. Its stability is primarily challenged by the presence of acids, which catalyze its decomposition to the carcinogenic 2-naphthylamine. Secondary factors, including heat, light, and oxidizing agents, also pose risks to its long-term purity. By implementing the rigorous storage and handling protocols outlined in this guide—namely, refrigerated storage under an inert atmosphere and protection from light—and by utilizing quantitative stability-indicating methods like HPLC, researchers can ensure the quality of their material, the validity of their results, and the safety of their laboratory environment.

References

-

Thermo Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (2025). Key parameters for carbamate stability in dilute aqueous–organic solution. Retrieved from [Link]

-

HPC Standards. (n.d.). 2-Naphthylamine Safety Data Sheet. Retrieved from [Link]

-

Agilent. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]

-

National Toxicology Program. (n.d.). Report on Carcinogens, Fifteenth Edition - 2-Naphthylamine. Retrieved from [Link]

-

IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations. Retrieved from [Link]

-

NCBI Bookshelf. (2021). 2-Naphthylamine - 15th Report on Carcinogens. Retrieved from [Link]

-

Thai Journal of Online Education. (2023). The Stability of Carbamates in Blood Samples under Experimental Conditions. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (n.d.). Highly sensitive method for determination of carbamates in water as per ASTM D-7645 by LCMS-8045. Retrieved from [Link]

-

IARC Publications. (n.d.). Chemical agents and related occupations. Retrieved from [Link]

-

PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]

-

PubChem. (n.d.). 2-Naphthylamine. Retrieved from [Link]

-

OSHA. (1992). N-PHENYL-1-NAPHTHYLAMINE AND N-PHENYL-2-NAPHTHYLAMINE. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. N-Boc-2-naphthylamine | 454713-45-2 [chemicalbook.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. hpc-standards.com [hpc-standards.com]

- 9. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Health and Safety of N-Boc-2-naphthylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-naphthylamine, or tert-butyl (naphthalen-2-yl)carbamate, is a chemical intermediate frequently utilized in organic synthesis, particularly in pharmaceutical and materials science research. Its utility lies in the temporary protection of the amine functional group of 2-naphthylamine, allowing for selective reactions at other sites of the molecule. However, the benign appearance of this protected amine conceals a significant latent hazard. The parent compound, 2-naphthylamine, is a well-established and potent human carcinogen.[1] This guide provides a comprehensive overview of the health and safety considerations for N-Boc-2-naphthylamine, emphasizing that its handling protocols must be dictated by the severe risks of the underlying 2-naphthylamine core. Any synthetic step, work-up procedure, or waste stream that could potentially cleave the tert-butoxycarbonyl (Boc) protecting group must be managed as if it contains a regulated human carcinogen. This document outlines the toxicological profile, risk mitigation strategies, detailed handling protocols, and emergency procedures necessary for the safe laboratory use of this compound.

Chemical Identity and Physicochemical Properties

N-Boc-2-naphthylamine serves as a stable precursor in multi-step syntheses. The Boc group is intentionally labile under acidic conditions, which is key to its function as a protecting group.[2][3] Understanding its basic properties is the first step in a thorough risk assessment.

| Identifier | Value |

| IUPAC Name | tert-butyl naphthalen-2-ylcarbamate |

| Synonyms | N-Boc-2-aminonaphthalene, Boc-2-naphthylamine |

| CAS Number | 454713-45-2 |

| Molecular Formula | C₁₅H₁₇NO₂ |

| Molecular Weight | 243.31 g/mol |

| Appearance | Typically an off-white to tan solid |

| Solubility | Generally soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate. Limited solubility in water. |

The Primary Hazard: Understanding the 2-Naphthylamine Core

The principal and most severe risk associated with N-Boc-2-naphthylamine is not from the compound itself, but from its potential to revert to 2-naphthylamine.

The Role of the Boc Protecting Group

In organic synthesis, a protecting group like Boc is used to mask a reactive functional group (in this case, the amine) to prevent it from participating in a reaction.[2] The Boc group is specifically designed to be removed under relatively mild acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[3] This deprotection step, fundamental to its synthetic utility, regenerates the free amine, 2-naphthylamine.

The Carcinogenicity of 2-Naphthylamine

2-Naphthylamine is not merely a suspected carcinogen; it is a known human carcinogen (IARC Group 1).[1][4]

-

Mechanism of Action: It operates through a genotoxic mechanism. After absorption into the body, it is metabolically activated to reactive forms that can bind to DNA, forming DNA adducts.[1] These adducts can lead to mutations and chromosomal damage, initiating cancerous transformations.[5]

-

Regulatory Status: Due to its proven carcinogenicity, its production and use have been banned or strictly regulated in many countries for decades.[1][6] In the United States, it is regulated by the Occupational Safety and Health Administration (OSHA) as a carcinogen, requiring stringent exposure controls.[1][6]

-

Exposure Risk: Epidemiological studies of workers in the dye and rubber industries have unequivocally linked exposure to 2-naphthylamine with a dramatically increased incidence of bladder cancer.[6][7]

The causality is clear: any procedure that cleaves the Boc group from N-Boc-2-naphthylamine creates a potent, regulated carcinogen in situ. Therefore, risk assessment cannot be limited to the properties of the starting material alone.

Hazard Identification and Risk Assessment

A comprehensive risk assessment must account for the entire lifecycle of the chemical in the laboratory.

Health Hazards

| Hazard | Description | Primary Causative Agent |

| Carcinogenicity | Category 1A . May cause cancer.[8] The primary risk is bladder cancer following exposure.[1] | 2-Naphthylamine |

| Acute Toxicity | Harmful if swallowed.[8] High levels of exposure can interfere with the blood's ability to carry oxygen, causing methemoglobinemia, which leads to headache, dizziness, and cyanosis (blue skin).[9][10] | 2-Naphthylamine |

| Skin Irritation/Sensitization | May cause skin irritation upon contact.[9] | N-Boc-2-naphthylamine & 2-Naphthylamine |

| Eye Irritation | May cause serious eye irritation or damage.[9] | N-Boc-2-naphthylamine & 2-Naphthylamine |

| Genetic Defects | Suspected of causing genetic defects.[10] | 2-Naphthylamine |

Physical Hazards

-

Combustibility: The compound is a combustible solid. Finely dispersed dust may form explosive mixtures in the air.[10][11]

-

Hazardous Decomposition Products: When heated to decomposition or burned, it produces toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO₂).[9][12]

The Hierarchy of Controls: A Self-Validating System

To ensure safety, controls must be implemented in order of effectiveness. This decision-making process forms a self-validating safety protocol.

Caption: Risk Assessment and Control Hierarchy Workflow.

Standard Operating Procedures (SOPs) for Safe Handling

The following protocols are mandatory. The causality behind each step is to prevent inhalation, ingestion, and dermal absorption of the compound and its carcinogenic derivative.

Preparation and Weighing

-

Designated Area: All work must be conducted in a designated area for carcinogen use, clearly marked with warning signs.

-

Engineering Controls: Weigh the solid compound within a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.

-

Personal Protective Equipment (PPE): Wear double nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.

-

Spill Control: Place a disposable absorbent pad on the work surface to contain any minor spills.

-

Tool Handling: Use dedicated spatulas and weighing boats. Decontaminate tools immediately after use or dispose of them as hazardous waste.

Reaction Setup and Execution

-

Fume Hood: All transfers, reactions, and work-ups must be performed inside a certified chemical fume hood.

-

Closed System: Whenever possible, maintain a closed system to prevent the release of vapors or aerosols.

-

Deprotection - CRITICAL HAZARD STEP: The moment an acid (e.g., TFA, HCl) is added to the reaction mixture to remove the Boc group, the primary hazard shifts from potential to actual. The mixture now contains 2-naphthylamine. All subsequent steps must treat the materials as if they are solutions of a potent carcinogen.

-

Monitoring: Monitor the reaction from outside the fume hood sash, keeping the sash as low as possible.

Work-up, Purification, and Decontamination

-

Quenching: Quench reactions carefully within the fume hood. Be aware that deprotection reactions can generate gas (CO₂), so do not use a sealed system.[2]

-

Extraction & Transfer: Use a cannula or syringe for liquid transfers where practical. Avoid pouring open beakers.

-

Chromatography: If column chromatography is required, perform it within the fume hood. Ensure the collection vessels are clearly labeled as containing a potential carcinogen.

-

Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound. A common method is a triple rinse with a suitable solvent (e.g., acetone), followed by washing. The rinse solvent must be collected as hazardous waste.

-

Work Area: Decontaminate the entire work surface within the fume hood upon completion of work.

Waste Disposal

-

Segregation: All waste streams are to be considered carcinogenic hazardous waste. This includes:

-

Solid Waste: Contaminated gloves, absorbent pads, weighing papers, silica gel.

-

Liquid Waste: Reaction mixtures, solvent rinses, chromatography fractions.

-

-

Containment: Collect waste in clearly labeled, sealed containers. The label must read "Hazardous Waste - Carcinogen" and list the chemical contents.

-

Disposal: Dispose of the waste through your institution's established hazardous waste management program. Do not pour any amount down the drain.[13]

Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing exposure.

Caption: General Emergency Workflow for Spills and Personal Exposure.

Specific First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[14]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the skin with copious amounts of soap and water for at least 15 minutes.[9][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[9]

-

Hazards: A fire will produce poisonous gases, including nitrogen oxides.[9] Containers may explode if heated.

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous dust and decomposition products.[16]

Conclusion

N-Boc-2-naphthylamine is a valuable synthetic intermediate, but its use demands the highest level of scientific diligence and safety awareness. The core principle for its safe handling is the recognition of its status as a precursor to 2-naphthylamine, a potent human carcinogen. Every step, from weighing the solid to disposing of the final waste, must be governed by protocols designed to contain a regulated cancer-causing agent. By implementing the hierarchy of controls—prioritizing substitution, mandating engineering controls, and adhering strictly to administrative protocols and PPE usage—researchers can mitigate the significant risks and ensure a safe laboratory environment.

References

-

New Jersey Department of Health. (1998, August 2004). Right to Know Hazardous Substance Fact Sheet: 2-NAPHTHYLAMINE. NJ.gov. [Link]

-

International Agency for Research on Cancer. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 100F). NCBI Bookshelf. [Link]

-

EBSCO. (n.d.). 2-Naphthylamine and cancer | Research Starters. EBSCO Information Services. [Link]

-

National Toxicology Program. (n.d.). 2-Naphthylamine. Department of Health and Human Services Report on Carcinogens. [Link]

-

International Agency for Research on Cancer. (2012). 2-Naphthylamine. IARC Publications. [Link]

-

Alfa Aesar. (2025, September 6). tert-Butyl carbamate - SAFETY DATA SHEET. Fisher Scientific. [Link]

-

SiliCycle. (n.d.). Application Note - N-Boc Protection. Scribd. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem Compound Database. [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. ACS GCI. [Link]

-

Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical. [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Czubacka, E., & Czerczak, S. (2020). 2-naphthylamine toxicity. Medycyna Pracy, 71(2), 205-220. [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0610 - 2-NAPHTHYLAMINE. ILO. [Link]

-

Czubacka, E., & Czerczak, S. (2020). 2-naphthylamine toxicity. Medycyna Pracy, 71(2), 205-220. [Link]

-

U.S. Environmental Protection Agency. (2009, September 30). Provisional Peer-Reviewed Toxicity Values for 2-Naphthylamine (CASRN 91-59-8). EPA. [Link]

-

Czubacka, E., & Czerczak, S. (2020, May 5). 2-naphthylamine toxicity. ResearchGate. [Link]

Sources

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. 2-Naphthylamine and cancer | Research Starters | EBSCO Research [ebsco.com]

- 6. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 7. medpr.imp.lodz.pl [medpr.imp.lodz.pl]

- 8. merckmillipore.com [merckmillipore.com]

- 9. nj.gov [nj.gov]

- 10. ICSC 0610 - 2-NAPHTHYLAMINE [chemicalsafety.ilo.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]